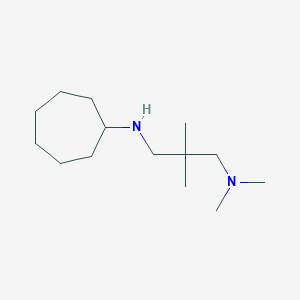
N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine, also known as TMC-7, is a chemical compound that belongs to a class of compounds called alkylamines. It is widely used in scientific research for its unique properties and applications.
Mechanism of Action
The mechanism of action of N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine is not fully understood, but it is believed to bind to metal ions through its amine groups. The resulting complex can then interact with other molecules, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to have antimicrobial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful tool for a variety of applications, including catalysis and fluorescence sensing. However, this compound can be difficult to work with, as it is highly reactive and can be toxic in high concentrations.
Future Directions
There are many potential future directions for research involving N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine. One area of interest is the development of new catalytic systems based on this compound complexes. Another area of interest is the use of this compound as a fluorescent probe for metal ions. Additionally, there is potential for this compound to be used in the development of new antimicrobial and antifungal agents.
Conclusion:
In conclusion, this compound is a unique chemical compound that has a variety of applications in scientific research. Its ability to form stable complexes with metal ions makes it a useful tool for a variety of applications, including catalysis and fluorescence sensing. While there are limitations to working with this compound, its potential for future research is vast, and it is likely to continue to be a valuable tool in scientific research for years to come.
Synthesis Methods
N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine is synthesized through a multi-step process that involves the reaction of cycloheptylamine with acetone. The reaction is catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid. The resulting product is then treated with formaldehyde and ammonium chloride to yield this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine is widely used in scientific research for its unique properties and applications. It is primarily used as a ligand for metal ions, such as copper, nickel, and zinc. This compound can form stable complexes with these metal ions, which can be used for a variety of applications, including catalysis, electrochemistry, and fluorescence sensing.
properties
IUPAC Name |
N-cycloheptyl-N',N',2,2-tetramethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2/c1-14(2,12-16(3)4)11-15-13-9-7-5-6-8-10-13/h13,15H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJZCVAMXARYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCCCCC1)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-{[4-(4-methyl-1,4-diazepan-1-yl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B4957980.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4957983.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4957984.png)
![benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4957991.png)
![methyl 2-[(3-{[(4-fluorobenzoyl)amino]methyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B4958005.png)
![17-(1,3-benzothiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4958009.png)
![methyl 2-{[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B4958011.png)
![4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4958018.png)

![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4958030.png)
![1-benzyl-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B4958040.png)

![8-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4958058.png)
